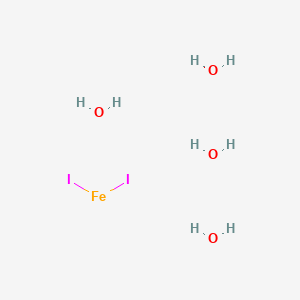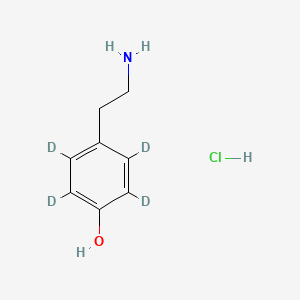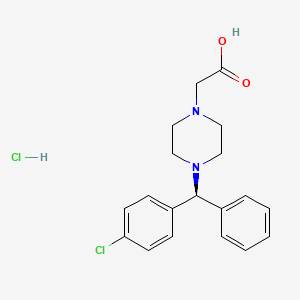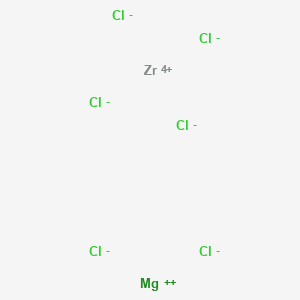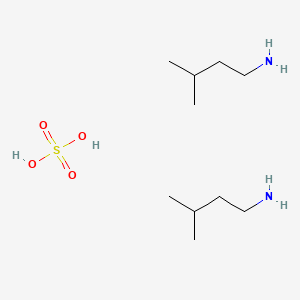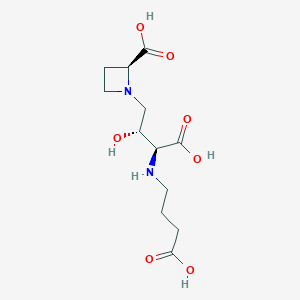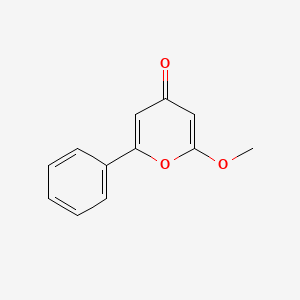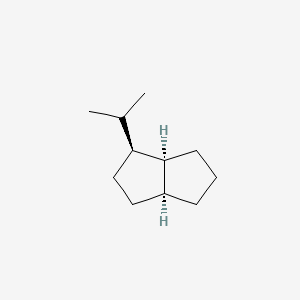
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is a complex organic compound with a unique structure It is a derivative of pentalene, a bicyclic hydrocarbon, and features a propan-2-yl group attached to the octahydropentalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of a pentalene derivative under specific conditions to achieve the octahydro form
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation of pentalene derivatives. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated derivatives, substituted hydrocarbons
Aplicaciones Científicas De Investigación
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine: A related compound with an amine group instead of a propan-2-yl group.
(1S,3aS,6aS)-1,3A,6A-TRIMETHYL-1-[(2E)-3-(TRIMETHYLSILYL)-2-PROPENYL]HEXAHYDRO-2(1H)-PENTALENONE: Another derivative with different substituents.
Uniqueness
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is unique due to its specific structural configuration and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H20 |
|---|---|
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C11H20/c1-8(2)10-7-6-9-4-3-5-11(9)10/h8-11H,3-7H2,1-2H3/t9-,10-,11-/m0/s1 |
Clave InChI |
PDMWSCYSSRACKZ-DCAQKATOSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H]2[C@@H]1CCC2 |
SMILES canónico |
CC(C)C1CCC2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


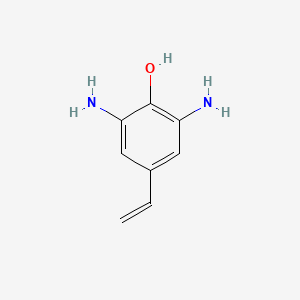
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
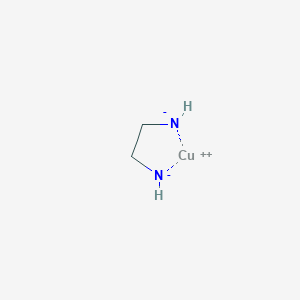
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
